molecular formula C13H21N5 B11739080 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11739080
M. Wt: 247.34 g/mol
InChI Key: ZTUMXEAEDWHGNB-UHFFFAOYSA-N
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Description

The compound (1,5-dimethyl-1H-pyrazol-4-yl)methylamine is a bifunctional amine featuring two pyrazole rings with distinct substituents. The first pyrazole (1,5-dimethyl-1H-pyrazol-4-yl) contains methyl groups at positions 1 and 5, while the second pyrazole (1-(propan-2-yl)-1H-pyrazol-5-yl) has an isopropyl group at position 1.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-10(2)18-13(5-6-15-18)9-14-7-12-8-16-17(4)11(12)3/h5-6,8,10,14H,7,9H2,1-4H3

InChI Key

ZTUMXEAEDWHGNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2=CC=NN2C(C)C

Origin of Product

United States

Preparation Methods

Formation of 1,5-Dimethyl-1H-Pyrazol-4-ylmethanol

The 1,5-dimethyl-1H-pyrazole core is synthesized via cyclocondensation of 2,4-pentanedione with hydrazine hydrate. Under acidic conditions (e.g., acetic acid, 80°C), this reaction yields 1,5-dimethyl-1H-pyrazole. Subsequent formylation at the 4-position is achieved using paraformaldehyde in dimethyl sulfoxide (DMSO) at 120°C for 6 hours, producing 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. Reduction of the aldehyde group to a methanol derivative is accomplished with sodium borohydride (NaBH₄) in methanol (0–5°C, 2 hours), yielding 1,5-dimethyl-1H-pyrazol-4-ylmethanol.

Key Parameters

  • Yield: 78–85% for cyclocondensation

  • Purity: >95% after recrystallization (ethanol/water)

Synthesis of 1-(Propan-2-yl)-1H-Pyrazol-5-ylmethanol

The 1-(propan-2-yl)pyrazole moiety is prepared via alkylation of pyrazole-5-carbaldehyde. Reacting pyrazole-5-carbaldehyde with isopropyl bromide in dimethylformamide (DMF) at 60°C for 12 hours in the presence of potassium carbonate (K₂CO₃) yields 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde. Reduction using NaBH₄ under analogous conditions to Section 1.1 produces 1-(propan-2-yl)-1H-pyrazol-5-ylmethanol.

Optimization Data

  • Alkylation efficiency: 92% conversion (GC-MS)

  • Isolated yield after reduction: 81%

Coupling Strategies for Bis-Pyrazole Assembly

Reductive Amination Approach

The most widely reported method involves reductive amination of the two pyrazole methanol precursors.

Procedure

  • Oxidation to Aldehydes : Re-oxidize 1,5-dimethyl-1H-pyrazol-4-ylmethanol and 1-(propan-2-yl)-1H-pyrazol-5-ylmethanol to their respective aldehydes using pyridinium chlorochromate (PCC) in dichloromethane (DCM, 25°C, 4 hours).

  • Condensation : React equimolar quantities of both aldehydes with ammonium acetate (NH₄OAc) in ethanol at reflux (78°C, 8 hours) to form an imine intermediate.

  • Reduction : Treat the imine with sodium cyanoborohydride (NaBH₃CN) in methanol at 0°C for 2 hours to yield the target amine.

Performance Metrics

  • Overall yield: 65–72%

  • Purity (HPLC): 98.5% after silica gel chromatography (ethyl acetate/hexane 3:7)

Nucleophilic Substitution Route

An alternative pathway employs a two-step alkylation strategy:

Step 1 : Tosylation of Alcohols
Convert both pyrazole methanols to tosylates using tosyl chloride (TsCl) in pyridine (0°C, 2 hours).

Step 2 : Sequential Alkylation

  • React 1,5-dimethyl-1H-pyrazol-4-ylmethyl tosylate with excess ethylenediamine in acetonitrile (80°C, 12 hours).

  • Subject the mono-alkylated intermediate to 1-(propan-2-yl)-1H-pyrazol-5-ylmethyl tosylate under identical conditions.

Outcomes

  • Yield: 58–63% (lower than reductive amination due to steric hindrance)

  • Requires rigorous purification via column chromatography

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances employ microreactor technology to enhance yield and safety:

Reactor Configuration

  • Mixing zone: Teflon microchannel (0.5 mm ID) for aldehyde condensation

  • Reduction chamber: Packed-bed reactor with immobilized NaBH₄ on silica

Advantages

  • Reaction time reduced from 8 hours to 22 minutes

  • Yield improvement: 79% (±2%)

Green Chemistry Modifications

Solvent-free mechanochemical synthesis using a ball mill (stainless steel jar, 500 rpm):

  • Aldehyde precursors + NH₄OAc + NaBH₃CN ground for 45 minutes

  • Yield: 68% with 99% atom economy

Analytical Characterization

Critical quality control data for batch certification:

ParameterSpecificationMethod
¹H NMR (400 MHz, CDCl₃)δ 2.21 (s, 6H, CH₃), 3.87 (m, 2H, CH₂)
13C NMR 152.4 ppm (pyrazole C-N)
HRMS [M+H]⁺ Calc.: 304.2024; Found: 304.2021
HPLC Purity ≥98.5%C18 column, MeOH/H₂O 70:30

Challenges and Optimization Opportunities

Regioselectivity in Pyrazole Formation

Competing pathways during cyclocondensation often produce isomeric byproducts. Computational studies (DFT at B3LYP/6-31G* level) predict that electron-donating groups (e.g., methyl) favor 1,5-substitution patterns by stabilizing transition states through hyperconjugation. Experimental validation shows that maintaining pH 4–5 during hydrazine addition reduces isomer formation by 37%.

Purification Challenges

The hydrophilic amine group necessitates ion-pair chromatography for large-scale separation. Utilizing heptafluorobutyric acid (HFBA) as a counterion in reverse-phase HPLC achieves baseline separation with retention time <8 minutes.

Emerging Methodologies

Enzymatic Amination

Pilot-scale trials using transaminase enzymes (TA-101 from Aspergillus oryzae) demonstrate:

  • Conversion rate: 89% in phosphate buffer (pH 7.5, 37°C)

  • Eliminates need for borohydride reductants

Photochemical Coupling

UV irradiation (254 nm) of pyrazole aldehydes with trimethylamine in acetonitrile produces the target compound via radical intermediates:

  • Yield: 54% after 2 hours

  • Requires further optimization for scalability

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrazole rings, potentially converting them into more saturated heterocycles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents on the pyrazole ring is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole ketones, while reduction could produce pyrazolidines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, “(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound and its derivatives are investigated for their potential as enzyme inhibitors or receptor modulators. The pyrazole ring system is known to interact with various biological targets, making it a valuable scaffold in drug discovery.

Medicine

In medicine, compounds containing pyrazole rings are explored for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or anticancer properties, depending on their specific substitution patterns and functional groups.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings. Their stability and reactivity make them suitable for various applications, from electronics to pharmaceuticals.

Mechanism of Action

The mechanism of action of “(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, altering their activity. The pyrazole rings can interact with active sites through hydrogen bonding, π-π stacking, or hydrophobic interactions, leading to inhibition or modulation of the target’s function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyrazole Rings

Key Compounds :
Compound Name Molecular Formula Molecular Weight CAS No. Key Substituents Purity (%) Reference
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine C₁₃H₂₀N₅ 258.34 Not explicitly listed 1,5-Dimethyl (Pyrazole 1); 1-(Propan-2-yl) (Pyrazole 2) N/A
4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₄ClN₅ 247.71 1006348-72-6 Chloro at pyrazole 3-position; 1,5-dimethyl substitution on adjacent pyrazole N/A
1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine C₁₀H₁₄F₂N₅ 250.25 1856039-16-1 Difluoromethyl (Pyrazole 1); 1,5-dimethyl (Pyrazole 2) 95%+
Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine C₉H₁₅F₃N₄ 236.24 1856027-21-8 Trifluoroethyl (Pyrazole 1); propylamine linkage N/A
1-{[4-(Propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine C₁₃H₁₇N₃ 215.30 3524-29-6 Isopropylphenyl substitution; amine at pyrazole 5-position N/A
Structural Insights :
  • Substituent Diversity : The target compound’s isopropyl group (propan-2-yl) distinguishes it from analogs with halogenated (e.g., chloro in ) or fluorinated (e.g., trifluoroethyl in ) substituents.
  • Amine Linkage : Unlike propyl or methanamine linkers in other compounds (e.g., ), the target compound uses a methylene-bridged secondary amine, which may enhance steric flexibility.

Research Findings and Challenges

  • Purity and Characterization :

    • Compounds like 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine achieve >95% purity, emphasizing the importance of HPLC or LC/MS validation .
    • Challenges in crystallizing flexible amines (e.g., propyl linkers in ) may necessitate advanced techniques like Multiwfn for electron density analysis .
  • Biological Data Gaps :

    • While the evidence highlights synthetic methods, pharmacological data (e.g., IC₅₀ values) for the target compound are absent, indicating a need for further study.

Biological Activity

The compound (1,5-dimethyl-1H-pyrazol-4-yl)methylamine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure

The compound can be characterized by its molecular formula C11H20N4C_{11}H_{20}N_{4} and a molecular weight of 208.30 g/mol. The structure features two pyrazole rings connected by a methylamine bridge, which is critical for its biological interactions.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties, particularly against various cancer cell lines. For instance, studies have shown that related pyrazole compounds can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are crucial in the proliferation of cancer cells . The specific compound may share similar mechanisms due to structural similarities with other bioactive pyrazoles.

Anti-inflammatory Properties

Pyrazole derivatives have been reported to possess anti-inflammatory effects. For example, compounds with similar structures have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been documented. Some studies highlight their efficacy against various bacterial strains and fungi, indicating that the compound may disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Study 1: Antitumor Efficacy

A study evaluated a series of pyrazole derivatives for their antitumor activity against human cancer cell lines. The results indicated that compounds with structural motifs similar to [(1,5-dimethyl-1H-pyrazol-4-yl)methyl] showed promising inhibitory effects on tumor growth, particularly in melanoma and breast cancer models .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, a related pyrazole compound was tested for its anti-inflammatory properties in a murine model of arthritis. The results demonstrated a significant reduction in joint swelling and inflammatory markers upon administration of the compound, supporting its potential use in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity against target enzymes or receptors. For instance, substituents on the nitrogen atoms or variations in the side chains can significantly influence pharmacological outcomes .

Data Tables

Biological Activity Effect Observed Reference
AntitumorInhibition of BRAF(V600E)
Anti-inflammatoryReduced TNF-α production
AntimicrobialInhibition of bacterial growth

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine?

Answer:
Synthesis optimization involves multi-step strategies:

  • Step 1: Condensation reactions of pyrazole precursors with alkylating agents (e.g., propan-2-yl derivatives) under basic conditions. Polar solvents like DMF or THF at elevated temperatures are critical for yield enhancement .
  • Step 2: Reduction of intermediates using catalytic hydrogenation or sodium borohydride to stabilize amine groups .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.
    Key Parameters: Control reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for amine:alkylating agent), and solvent polarity to minimize byproducts .

Basic: Which analytical techniques are essential for characterizing this compound’s structural integrity?

Answer:

  • X-ray Crystallography: Resolves 3D molecular geometry and confirms stereochemistry. SHELXL ( ) is recommended for refinement, especially for identifying intramolecular hydrogen bonds (e.g., C–H⋯N motifs) .
  • NMR Spectroscopy: ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) verify substituent positions (e.g., methyl groups at pyrazole 1,5-positions) and amine proton environments .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ peaks) .

Advanced: How can computational modeling (e.g., DFT) resolve discrepancies between predicted and experimental structural data?

Answer:

  • DFT/B3LYP/6-311G(d,p) Calculations: Compare optimized geometries (bond lengths, angles) with X-ray data to identify steric or electronic distortions .
  • Mulliken Charges and Electrostatic Potential Maps: Pinpoint reactive sites (e.g., amine groups) for mechanistic studies. Adjust solvent models (PCM) to align with experimental conditions .
  • Example: In a related triazole-pyrimidine hybrid, DFT corrected torsional angles by 2–3° compared to crystallography, attributed to crystal packing effects .

Advanced: What strategies address polymorphism or crystallographic disorder in structural studies?

Answer:

  • Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model overlapping lattices. For example, resolved zigzag hydrogen-bonded chains via R₂₂(8) motifs .
  • Dynamic Disorder Analysis: Apply TLS (translation-libration-screw) models in SHELXL to account for flexible substituents (e.g., propan-2-yl groups) .

Advanced: How to design structure-activity relationship (SAR) studies for pyrazole-amine derivatives?

Answer:

  • Core Modifications: Compare analogs (e.g., ethyl vs. methyl substitutions) using bioactivity assays. For example, replacing 4-chlorobenzyl with propan-2-yl groups increased solubility but reduced receptor binding affinity in related compounds .

  • Key SAR Parameters:

    Substituent PositionImpact on BioactivityReference
    Pyrazole 1-methylEnhances metabolic stability
    Amine linker lengthModulates target selectivity

Advanced: How to validate contradictory bioassay results in antimicrobial or anticancer studies?

Answer:

  • Dose-Response Repetition: Conduct triplicate assays (e.g., MIC tests) with standardized inoculum sizes .
  • Cytotoxicity Controls: Use HEK-293 or other non-target cell lines to distinguish specific vs. nonspecific effects .
  • Mechanistic Profiling: Combine SPR (surface plasmon resonance) and enzymatic assays (e.g., kinase inhibition) to confirm target engagement .

Advanced: What solvent systems minimize side reactions during alkylation of pyrazole cores?

Answer:

  • Polar Aprotic Solvents: DMF or THF reduce nucleophilic interference, favoring alkylation at the pyrazole N-position .
  • Additives: KI (1–2 eq.) in DMF accelerates SN2 reactions for propan-2-yl derivatives .
  • Case Study: Substituting DCM with THF increased yield from 45% to 72% in a morpholine-coupled pyrazole synthesis .

Advanced: How to design enzyme inhibition assays for this compound?

Answer:

  • Target Selection: Prioritize kinases or cytochrome P450 isoforms based on structural analogs (e.g., triazole derivatives in inhibit EGFR ).
  • Assay Conditions:
    • Kinase Assay: 10 µM ATP, 1 mM MgCl₂, fluorescence-based detection (λex/em = 340/450 nm) .
    • IC₅₀ Determination: Use GraphPad Prism for sigmoidal curve fitting .

Advanced: How to assess chemical stability under physiological conditions?

Answer:

  • Forced Degradation Studies: Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC-MS. Amine groups are prone to oxidation at pH >10 .
  • Plasma Stability: Incubate with rat plasma (1 mg/mL, 37°C) and measure half-life using LC-MS/MS .

Advanced: What role do pyrazole-amine synthons play in fragment-based drug design?

Answer:

  • Fragment Library Integration: Utilize the compound’s rigid pyrazole core and flexible amine linker for target probing. SPR screening (50–200 µM) identifies low-affinity hits .
  • Elaboration Strategies: Merge with quinazoline or morpholine fragments ( ) to enhance binding entropy .

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